2-(1-acetylpyrrolidin-2-yl)acetic acid
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Overview
Description
2-(1-acetylpyrrolidin-2-yl)acetic acid is an organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetylpyrrolidin-2-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions. One common method includes the acetylation of pyrrolidine-2-carboxylic acid followed by subsequent steps to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-acetylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(1-acetylpyrrolidin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-acetylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of 2-(1-acetylpyrrolidin-2-yl)acetic acid.
Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Uniqueness
This compound is unique due to its specific acetyl and acetic acid functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other pyrrolidine derivatives.
Properties
CAS No. |
1222197-09-2 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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